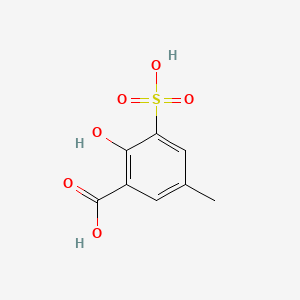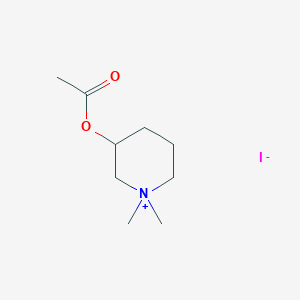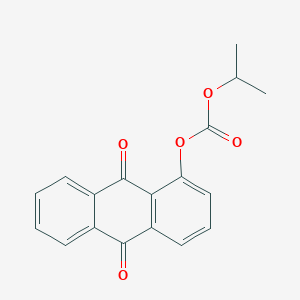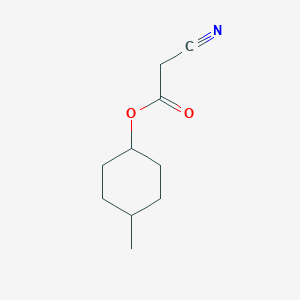
2-Hydroxy-5-methyl-3-sulfobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methyl-3-sulfobenzoic acid is an organic compound with the molecular formula C8H8O6S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, a methyl group, and a sulfonic acid group. This compound is known for its applications in various chemical reactions and its role as an organocatalyst.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-3-sulfobenzoic acid typically involves the sulfonation of 2-Hydroxy-5-methylbenzoic acid The reaction is carried out using sulfuric acid or oleum as the sulfonating agent
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methyl-3-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.
Reduction: Formation of sulfonate or sulfinate derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-5-methyl-3-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an organocatalyst in multicomponent reactions, facilitating the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methyl-3-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups play a crucial role in binding to active sites, leading to inhibition or activation of specific biochemical pathways. The compound’s unique structure allows it to participate in hydrogen bonding and electrostatic interactions, enhancing its efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Similar structure but lacks the methyl group.
2-Hydroxybenzoic-5-sulfonic acid: Another derivative with a different substitution pattern.
Salicylic acid, 5-sulfo-: Similar sulfonic acid group but different overall structure.
Uniqueness
2-Hydroxy-5-methyl-3-sulfobenzoic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This compound’s specific combination of functional groups makes it a versatile reagent in various chemical reactions and applications.
Propriétés
Numéro CAS |
41481-18-9 |
|---|---|
Formule moléculaire |
C8H8O6S |
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
2-hydroxy-5-methyl-3-sulfobenzoic acid |
InChI |
InChI=1S/C8H8O6S/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |
Clé InChI |
WINTTYXOTQATTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)S(=O)(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)





![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)


